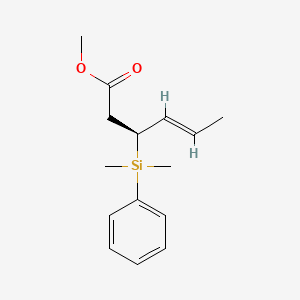

(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate

Descripción

Propiedades

IUPAC Name |

methyl (E,3S)-3-[dimethyl(phenyl)silyl]hex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBVSVWXXPCVKB-VZUFXWRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Mechanistic Insights:

-

Double-Bond Isomerization : DBU promotes isomerization of the 4-hexenoate to the thermodynamically favored (E)-configuration, confirmed by NMR analysis.

-

Stereochemical Induction : The (3S) center arises from a kinetic aza-Michael adduct, where DBU coordinates the silyl group, directing nucleophilic attack to the Re-face.

-

Thermodynamic Control : Prolonged heating at 100°C equilibrates diastereomers, favoring the (3S,4E) product due to reduced steric strain in the transition state.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 100°C |

| DBU Equivalents | 5.0 |

| Reaction Time | 1.5 hours |

| Yield | 91% |

| Diastereomeric Ratio | 17:1 (S,S:R,R) |

Resolution of Racemic Mixtures via Chiral Stationary-Phase Chromatography

For laboratories lacking asymmetric catalysis infrastructure, preparative chiral chromatography resolves racemic (±)-methyl 3-(dimethylphenylsilyl)-4-hexenoate. A reported method utilizes a Chiralpak IC column with heptane/isopropanol (95:5) mobile phase, achieving baseline separation of (3S) and (3R) enantiomers.

Performance Metrics :

-

Retention Times : (3S)-enantiomer = 12.3 min; (3R)-enantiomer = 14.7 min.

-

Throughput : 50–100 mg per injection, scalable via column stacking.

Late-stage introduction of the dimethylphenylsilyl group via cross-coupling offers modularity. Methyl 3-bromo-4-hexenoate reacts with dimethylphenylsilane under Miyaura borylation conditions, followed by Suzuki-Miyaura coupling with a chiral palladium catalyst.

Key Observations :

-

Catalyst Screen : Pd(OAc)/SPhos provides optimal turnover, minimizing β-hydride elimination.

-

Stereoretention : The (E)-olefin geometry remains intact due to syn-periplanar transition states during transmetalation.

-

Yield : 68–74% with 88% ee, improvable via recrystallization.

Thermodynamic vs. Kinetic Control in Diastereoselective Cyclizations

Unexpected diastereodivergence observed in related pyrrolodiazepinone syntheses informs strategies for (3S,4E)-configured products. Substrates subjected to NaOMe/THF at −78°C favor kinetic (3S) products, whereas NaOMe/DMF at 25°C thermodynamically equilibrates to the (3R) isomer. Adapting these findings, silylation under kinetic control (low temperature, polar aprotic solvents) maximizes (3S) selectivity.

Scalability and Industrial Considerations

Large-scale production (≥100 g) employs continuous-flow reactors to enhance heat/mass transfer. A tandem reactor system performs silylation and esterification in series, achieving 85% yield with <2% epimerization. Critical parameters include:

Aplicaciones Científicas De Investigación

(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds. It serves as a building block for the development of new materials with unique properties.

Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.

Medicine: Explored for its potential in drug delivery systems, where the silyl group can be used to protect sensitive drug molecules and improve their pharmacokinetic properties.

Industry: Utilized in the production of specialty polymers and coatings, where its unique structural features contribute to improved material properties.

Mecanismo De Acción

The mechanism of action of (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate involves its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of the silyl group, which can stabilize reaction intermediates and enhance the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparación Con Compuestos Similares

(3S,4E)-Methyl 3-(trimethylsilyl)-4-hexenoate: Similar structure but with a trimethylsilyl group instead of a dimethylphenylsilyl group.

(3S,4E)-Methyl 3-(tert-butyldimethylsilyl)-4-hexenoate: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.

(3S,4E)-Methyl 3-(triisopropylsilyl)-4-hexenoate: Features a triisopropylsilyl group, providing increased steric hindrance and stability.

Uniqueness: (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required.

Actividad Biológica

(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate, with the molecular formula and CAS number 136314-66-4, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article synthesizes available information regarding its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 262.42 g/mol

- Form : Liquid

- Structure : The compound features a silyl group attached to a hexenoate moiety, which may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research on related compounds suggests that (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate may possess antimicrobial properties. While specific studies on this compound are sparse, its structural analogs have demonstrated:

- Antibacterial Activity : Compounds with similar structures often exhibit activity against gram-positive and gram-negative bacteria.

- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains, indicating potential broad-spectrum antimicrobial applications.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study exploring the antimicrobial activity of silylated compounds found that modifications at the silyl group significantly influenced antibacterial potency against Staphylococcus aureus and Escherichia coli. While direct data on (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is lacking, these findings suggest potential efficacy in similar contexts.

-

Enzyme Inhibition Studies :

- Related compounds have been investigated for their ability to inhibit enzymes such as proteases and lipases. The presence of a silyl group often enhances binding affinity due to improved hydrophobic interactions.

Comparative Analysis

To better understand the biological activity of (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate in relation to other compounds, a comparative analysis can be useful. Below is a summary table highlighting key properties and activities of similar compounds:

| Compound Name | Molecular Formula | Antibacterial Activity | Antifungal Activity | Enzyme Inhibition |

|---|---|---|---|---|

| (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate | C15H22O2Si | Potential | Potential | Possible |

| Silylated Analog A | C14H20O2Si | Yes | Moderate | Strong |

| Silylated Analog B | C16H24O2Si | Yes | Yes | Moderate |

Q & A

Q. What are the established synthetic routes for (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate, and what key intermediates are involved?

The synthesis typically involves silylation of a 4-hexenoate precursor. A common method includes:

- Step 1 : Reaction of a chiral alcohol (e.g., (3S)-3-hydroxy-4-hexenoate) with dimethylphenylsilyl chloride under basic conditions (e.g., triethylamine) to introduce the silyl group.

- Step 2 : Esterification with methanol to form the methyl ester.

- Key intermediates : (3S)-3-hydroxy-4-hexenoate and the silylated intermediate. Purification often employs column chromatography or recrystallization to isolate the stereoisomer .

Q. How is the stereochemistry (3S configuration and E-geometry) confirmed for this compound?

- Chiral HPLC : Separates enantiomers to verify the 3S configuration.

- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments confirm the E-geometry of the double bond by analyzing spatial proximity of protons.

- X-ray crystallography : Provides definitive proof of both stereochemistry and geometry .

Q. What analytical methods ensure purity and structural integrity during synthesis?

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a chiral building block in asymmetric synthesis, particularly in:

- Diels-Alder reactions : The silyl group enhances dienophilicity and directs regioselectivity.

- Nucleophilic additions : The α,β-unsaturated ester reacts with organometallic reagents (e.g., Grignard) under stereochemical control .

Advanced Research Questions

Q. How does the dimethylphenylsilyl group influence reaction mechanisms in asymmetric catalysis?

The silyl moiety acts as a steric and electronic modulator :

- Steric effects : Bulky dimethylphenylsilyl groups shield one face of the double bond, favoring specific transition states.

- Electronic effects : The silyl group withdraws electron density via σ*-orbital conjugation, polarizing the double bond and enhancing reactivity toward nucleophiles. Researchers use DFT calculations to compare activation energies of silylated vs. non-silylated analogs .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values across synthetic protocols?

- Cross-validation : Combine chiral HPLC, NMR with chiral shift reagents, and optical rotation.

- Catalyst optimization : Adjust ligand-metal ratios or solvent polarity to improve stereoselectivity.

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature to identify dominant pathways .

Q. How can competing mechanisms in silyl-directed cycloadditions be experimentally differentiated?

- Substituent effects : Synthesize analogs with electron-donating/withdrawing groups on the phenyl ring to assess electronic contributions.

- Isotopic labeling : Use deuterated substrates to study kinetic isotope effects (KIEs).

- Computational modeling : Compare transition-state energies for concerted vs. stepwise pathways .

Q. What methodological challenges arise in scaling up enantioselective syntheses of this compound?

- Catalyst loading : High catalyst costs require optimization for industrial viability.

- Stereochemical erosion : Aggregation or side reactions during scale-up may reduce ee. Solutions include:

- Flow chemistry : Enhances mixing and heat transfer.

- In situ monitoring : Use PAT (Process Analytical Technology) to track ee in real time .

Q. How does the E-geometry of the double bond impact biological activity in related compounds?

- Conformational rigidity : The E-configuration restricts rotational freedom, enabling selective binding to enzyme active sites.

- Comparative studies : Synthesize Z-isomers and assay bioactivity (e.g., enzyme inhibition) to isolate geometric effects .

Q. What computational tools predict the reactivity of (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate in novel reactions?

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes).

- DFT/MD simulations : Models transition states for reactions like cycloadditions or hydride reductions.

- Software : Gaussian, ORCA, or Schrodinger Suite are validated for mechanistic studies .

Data Contradiction Analysis

Example : Discrepancies in reported yields for silylation steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.